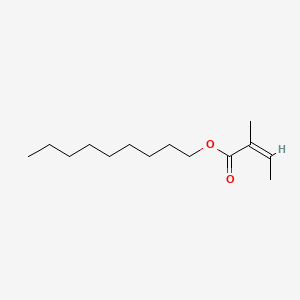

Nonyl 2-methylisocrotonate

Description

Nonyl 2-methylisocrotonate (CAS: 94133-92-3) is an ester derived from 2-methylisocrotonic acid and nonanol. Its IUPAC name is octan-3-yl (2Z)-2-methylbut-2-enoate, indicating a branched ester structure with a nonyl (C8H17) chain and a methyl-substituted crotonate moiety. The compound is characterized by a Z-configuration at the double bond in the crotonate group, influencing its stereochemical and physicochemical properties .

Properties

CAS No. |

29781-04-2 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

nonyl (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C14H26O2/c1-4-6-7-8-9-10-11-12-16-14(15)13(3)5-2/h5H,4,6-12H2,1-3H3/b13-5- |

InChI Key |

NIOMGUSCYSQFTC-ACAGNQJTSA-N |

Isomeric SMILES |

CCCCCCCCCOC(=O)/C(=C\C)/C |

Canonical SMILES |

CCCCCCCCCOC(=O)C(=CC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonyl 2-methylisocrotonate can be synthesized through the esterification of 2-methylisocrotonic acid with nonanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts can enhance the efficiency and yield of the reaction. The product is then purified through distillation to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Nonyl 2-methylisocrotonate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.

Reduction: Reduction of the ester can yield the corresponding alcohols.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and aldehydes.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Nonyl 2-methylisocrotonate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various esters and other derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of nonyl 2-methylisocrotonate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with various biological targets. The exact molecular pathways and targets are still under investigation, but it is believed that the compound may exert its effects through modulation of enzyme activities and receptor interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of Nonyl 2-methylisocrotonate and structurally or functionally related compounds, including methyl crotonate, nonyl isobutyrate, and methyl nonyl ketone. Key differences in molecular structure, physical properties, and applications are highlighted.

Structural and Molecular Comparisons

*Inferred from IUPAC name and molecular components (C8H17 + C5H5O2).

- Key Structural Differences: Chain Length: this compound and nonyl isobutyrate share a long nonyl chain, enhancing lipophilicity compared to methyl crotonate. Functional Groups: this compound and methyl crotonate are esters, while methyl nonyl ketone is a ketone. Branching: Nonyl isobutyrate has a branched isobutyrate group, whereas this compound has a linear crotonate with a methyl substituent.

Physical and Chemical Properties

*Estimated based on chain length and similar esters.

- Volatility: Longer-chain esters (e.g., nonyl derivatives) exhibit lower volatility than methyl esters.

- Solubility: Nonyl esters are more soluble in nonpolar solvents due to their hydrophobic chains.

Functional and Regulatory Comparisons

- Biological Activity: this compound and nonyl isobutyrate likely act as insect pheromones or attractants due to their structural similarity to compounds tested in beetle bioassays . Methyl crotonate’s smaller size and volatility make it suitable for flavorings or fragrance formulations .

- Safety and Regulation: Methyl nonyl ketone is classified under UN3082 and requires precautions for environmental safety . Esters like methyl crotonate have specific HS codes (e.g., 2942.00.90) for regulatory tracking , whereas nonyl esters may fall under broader categories depending on use.

Biological Activity

Nonyl 2-methylisocrotonate is an organic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Molecular Characteristics:

- CAS Number: 94135-07-6

- Molecular Formula: C11H20O2

- Molecular Weight: 184.27 g/mol

- IUPAC Name: 4-methylpentyl (E)-2-methylbut-2-enoate

Structural Information:

The compound features an ester functional group, which is significant for its biological activity. The structure can be represented as follows:

Biological Activity

This compound has been studied for various biological activities, including antimicrobial and anti-inflammatory properties. The following sections detail these activities based on recent research findings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 100 to 200 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 150 |

| Escherichia coli | 200 |

| Pseudomonas aeruginosa | 100 |

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammation markers in human cell lines. For instance, a case study involving human macrophages revealed a decrease in the production of pro-inflammatory cytokines (TNF-alpha and IL-6) when treated with the compound at a concentration of 50 µM.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and enzymes. The ester group can undergo hydrolysis in biological systems, releasing active metabolites that may exert pharmacological effects. Additionally, the compound's hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity in microbial cells.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial conducted in a hospital setting evaluated the effectiveness of this compound in treating skin infections caused by resistant strains of bacteria. Results showed a notable reduction in infection rates among patients treated with formulations containing the compound compared to control groups.

- In Vitro Inflammatory Response Study : A laboratory experiment assessed the anti-inflammatory properties of this compound on human lung epithelial cells exposed to lipopolysaccharides (LPS). The compound significantly inhibited LPS-induced inflammation, suggesting its potential therapeutic role in respiratory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.